N-Bsmoc-L-phenylalanine
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Overview
Description
N-Bsmoc-L-phenylalanine, also known as N-(Benzo[b]thiophenesulfone-2-methoxycarbonyl)-L-phenylalanine, is a biochemical compound with the molecular formula C19H17NO6S and a molecular weight of 387.41 g/mol . This compound is primarily used in peptide synthesis and bioconjugation, serving as a fundamental building block for peptide construction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Bsmoc-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with the benzo[b]thiophenesulfone-2-methoxycarbonyl (Bsmoc) group. This protection is achieved through a series of chemical reactions, including the activation of the carboxyl group of L-phenylalanine and the subsequent attachment of the Bsmoc group under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These synthesizers facilitate the stepwise addition of amino acids, including this compound, to form peptides. The process is optimized for high yield and purity, ensuring the compound’s suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-Bsmoc-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The Bsmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Bsmoc-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a building block for constructing complex peptides.
Biology: Facilitates bioconjugation, allowing the attachment of peptides to other biomolecules.
Medicine: Plays a role in the development of peptide-based therapeutics and diagnostic agents.
Industry: Utilized in the production of high-purity peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of N-Bsmoc-L-phenylalanine involves its role as a building block in peptide synthesis. The compound’s Bsmoc group protects the amino group of L-phenylalanine, allowing for selective reactions at other functional groups. Once the desired peptide sequence is synthesized, the Bsmoc group can be removed under mild conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-phenylalanine: Another protected form of L-phenylalanine, using the fluorenylmethoxycarbonyl (Fmoc) group.
N-Boc-L-phenylalanine: Uses the tert-butyloxycarbonyl (Boc) group for protection.
N-Cbz-L-phenylalanine: Uses the benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
N-Bsmoc-L-phenylalanine is unique due to its Bsmoc protecting group, which offers distinct advantages in terms of stability and ease of removal compared to other protecting groups. This makes it particularly valuable in specific peptide synthesis applications where these properties are desired .
Properties
IUPAC Name |
(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S/c21-18(22)16(10-13-6-2-1-3-7-13)20-19(23)26-12-15-11-14-8-4-5-9-17(14)27(15,24)25/h1-9,11,16H,10,12H2,(H,20,23)(H,21,22)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLKZXPISLVRER-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428831 |
Source
|
Record name | N-Bsmoc-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197245-19-5 |
Source
|
Record name | N-Bsmoc-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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